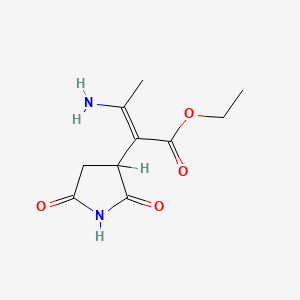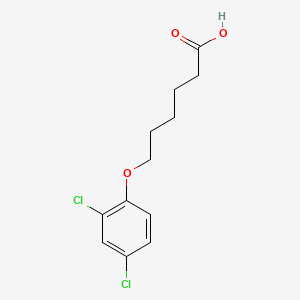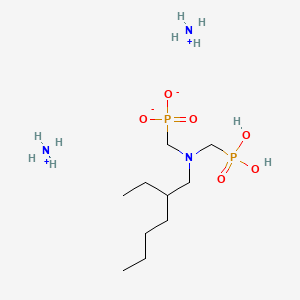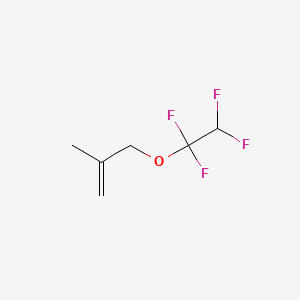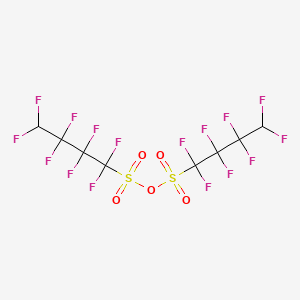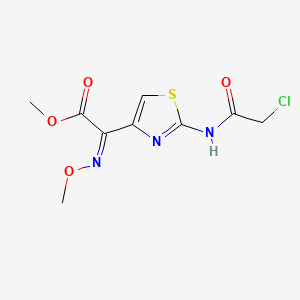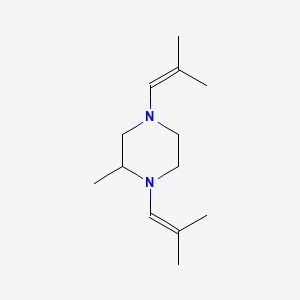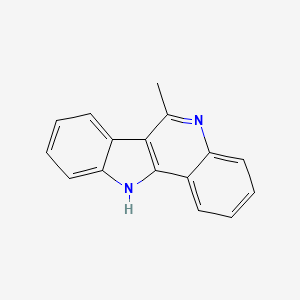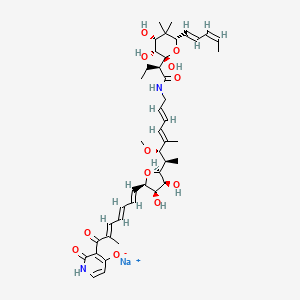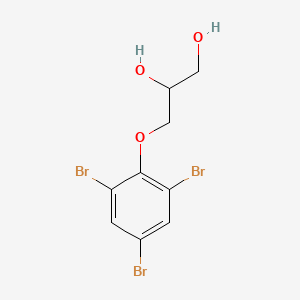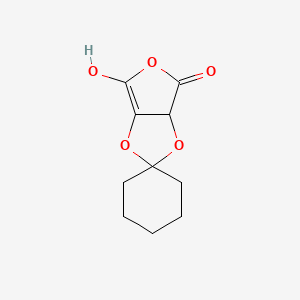
Dihydro-6'-hydroxyspiro(cyclohexane-1,2'-furo(3,4-d)(1,3)dioxol)-4'(3'aH)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 285-109-3, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.
Oxidation: It can undergo oxidation reactions under specific conditions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Decomposition: Typically occurs at elevated temperatures (around 70-90°C) in the presence of organic solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Decomposition: The primary product is nitrogen gas, along with smaller organic fragments.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Substitution: Substituted derivatives of 2,2’-azobis(2-methylpropionitrile).
科学的研究の応用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to form polymers such as polyacrylonitrile and polystyrene.
Biology: Employed in the study of free radical mechanisms and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to initiate polymerization reactions.
作用機序
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process can be represented as follows:
CH3C(CN)(N2H2)CH3→2CH3C(CN)CH2⋅+N2
The generated free radicals are highly reactive and can propagate the polymerization process by continuously reacting with monomers.
類似化合物との比較
Similar Compounds
2,2’-azobis(2-methylbutyronitrile): Similar in structure but with a longer carbon chain.
2,2’-azobis(2-cyclohexylpropionitrile): Contains a cyclohexyl group instead of a methyl group.
2,2’-azobis(isobutyronitrile): Another commonly used azo initiator with similar properties.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency as a polymerization initiator and its ability to decompose at relatively low temperatures, making it suitable for a wide range of applications in both research and industry.
特性
CAS番号 |
85029-84-1 |
|---|---|
分子式 |
C10H12O5 |
分子量 |
212.20 g/mol |
IUPAC名 |
4-hydroxyspiro[6aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-6-one |
InChI |
InChI=1S/C10H12O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6,12H,1-5H2 |
InChIキー |
XZWKPGHLCUKSCY-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)OC3C(=C(OC3=O)O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


